molecular formula C20H21N3O3S2 B2565922 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 1797900-70-9

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Cat. No. B2565922
CAS RN: 1797900-70-9
M. Wt: 415.53
InChI Key: RWGCCARAFNWFNI-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. The purpose of

Scientific Research Applications

Inhibition of Enzymes

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide derivatives have been researched for their ability to inhibit specific enzymes. For example, a study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme that plays a role in the kynurenine pathway of tryptophan degradation (Röver et al., 1997).

Pharmacokinetics and Bioavailability Studies

The pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives, particularly in the context of beta3-adrenergic receptor agonists, have been investigated in various animal models (Stearns et al., 2002).

Complexation for Anticancer Activity

Research has been conducted on synthesizing new complexes of N-(thiazol-2-yl)benzenesulfonamide derivatives and studying their fluorescence properties and potential anticancer activities (Vellaiswamy & Ramaswamy, 2017).

Photosensitizer for Photodynamic Therapy

Studies have explored the use of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide derivatives in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Metabolism and Excretion Studies

Metabolism and excretion studies of thiazole benzenesulfonamide derivatives have been carried out to understand their biological fate, especially in the context of human beta3-adrenergic receptor agonists (Tang et al., 2002).

properties

IUPAC Name

4-(2-methylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-4-2-3-5-19(15)26-17-6-8-18(9-7-17)28(24,25)22-16-10-12-23(14-16)20-21-11-13-27-20/h2-9,11,13,16,22H,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGCCARAFNWFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

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